Cas no 66054-36-2 (Tunicamycin V)
Tunicamycin V Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-13-methyl-1-oxo-2-tetradecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-
- 2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-13-methyl-1-oxo-2-tetradecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyr
- (+)-Tunicamycin V
- 2,4(1H,3H)-Pyrimidinedione,1-[[10(E),11S]-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[(13-methyl-1-oxo-2-tetradecenyl)amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-
- Tunicamycin A
- Tunicamycin B1
- Tunicamycin V
- 17RV2Q5O9O
- Tunicamycin B2
- (2E)-N-[(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6-{(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]-2-hydroxyethyl}-4,5-dihydroxytetrahydro-2H-pyran-3
- GTPL13510
- 66054-36-2
- AKOS040756343
- DTXSID601017533
- Q27133159
- UNII-17RV2Q5O9O
- 9LH
- (2E)-N-[(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6-{(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]-2-hydroxyethyl}-4,5-dihydroxytetrahydro-2H-pyran-3-yl]-13-methyltetradec-2-enamide
- BDBM50537412
- DA-68419
- CHEMBL4534172
- (5'R)-5'-[2-acetamido-2-deoxy-alpha-D-glucopyranosyl-(1<->1)-2,6-dideoxy-2-(13-methyltetradec-2-enamido)-beta-D-galactopyranos-6-yl]uridine
- F82788
- CS-0143906
- CHEBI:64250
- Tunicamycin 15:1 Mixture
- HY-N8395
- (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
- Tunicamycin V, >=95% (LC/MS-ELSD)
- SCHEMBL21597952
-
- Inchi: 1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
- InChI Key: MEYZYGMYMLNUHJ-DIRMKAHISA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1C[C@H]([C@@H]1[C@H]([C@H]([C@H](N2C=CC(NC2=O)=O)O1)O)O)O)O)O)NC(/C=C/CCCCCCCCCC(C)C)=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O
Computed Properties
- Exact Mass: 830.41608190g/mol
- Monoisotopic Mass: 830.41608190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 58
- Rotatable Bond Count: 20
- Complexity: 1420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 306
- XLogP3: 2.776
Tunicamycin V Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75412-25mg |
Tunicamycin 15:1 |
66054-36-2 | 98% | 25mg |
¥437.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75412-50mg |
Tunicamycin 15:1 |
66054-36-2 | 98% | 50mg |
¥831.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75412-100mg |
Tunicamycin 15:1 |
66054-36-2 | 98% | 100mg |
¥1396.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75412-250mg |
Tunicamycin 15:1 |
66054-36-2 | 98% | 250mg |
¥2571.00 | 2022-04-26 | |
| ChemScence | CS-0143906-1mg |
Tunicamycin V |
66054-36-2 | 1mg |
$1150.0 | 2022-04-26 | ||
| MedChemExpress | HY-N8395-1mg |
Tunicamycin V |
66054-36-2 | ≥95.0% | 1mg |
¥9300 | 2025-04-16 | |
| Biosynth | RCA05436-1 mg |
Tunicamycin V |
66054-36-2 | 1mg |
$843.15 | 2023-01-02 | ||
| Biosynth | RCA05436-5 mg |
Tunicamycin V |
66054-36-2 | 5mg |
$2,740.25 | 2023-01-02 | ||
| Biosynth | RCA05436-10 mg |
Tunicamycin V |
66054-36-2 | 10mg |
$4,384.40 | 2023-01-02 | ||
| 1PlusChem | 1P01V7XE-1mg |
Tunicamycin V |
66054-36-2 | 95% | 1mg |
$1353.00 | 2024-04-22 |
Tunicamycin V Related Literature
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Daniel Pfl?sterer,A. Stephen K. Hashmi Chem. Soc. Rev. 2016 45 1331
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Hui-Jing Wang,Yang-Yang Zhong,You-Cai Xiao,Fen-Er Chen Org. Chem. Front. 2022 9 1719
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3. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural productsWei Li,Biao Yu Chem. Soc. Rev. 2018 47 7954
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4. Neural stem cell neural differentiation in 3D extracellular matrix and endoplasmic reticulum stress microenvironmentYan-Qiu Liu,Li-Bin Zhan,Ting-Ting Bi,Li-Na Liang,Xiao-Xin Sun,Hua Sui RSC Adv. 2016 6 34959
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Francisco Sarabia,Laura Martín-Ortiz,F. Jorge López-Herrera Org. Biomol. Chem. 2003 1 3716
Additional information on Tunicamycin V
Comprehensive Guide to Tunicamycin V (CAS No. 66054-36-2): Properties, Applications, and Research Insights
Tunicamycin V (CAS No. 66054-36-2) is a naturally occurring nucleoside antibiotic that has garnered significant attention in biochemical and pharmaceutical research. This compound, derived from Streptomyces species, is widely recognized for its ability to inhibit N-linked glycosylation, a critical post-translational modification process in eukaryotic cells. Researchers and biotechnologists frequently explore Tunicamycin V for its unique mechanism of action, which makes it a valuable tool in studying endoplasmic reticulum (ER) stress, unfolded protein response (UPR), and cancer cell apoptosis.
The chemical structure of Tunicamycin V consists of a uracil base linked to a tunicamine sugar moiety, followed by an 11-carbon fatty acid chain. This structure is pivotal for its biological activity, particularly in blocking the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT), which is essential for the first step of N-glycosylation. Due to this property, Tunicamycin V is extensively used in laboratory settings to induce ER stress models and investigate cellular responses to protein misfolding.
In recent years, the demand for Tunicamycin V has surged due to its applications in cancer research and neurodegenerative disease studies. Scientists have discovered that this compound can selectively target cancer cells by triggering apoptosis through prolonged ER stress. Additionally, its role in modulating autophagy has made it a subject of interest in Alzheimer's disease and Parkinson's disease research. These applications align with current trends in precision medicine and drug discovery, where understanding cellular stress pathways is crucial.
From a commercial perspective, Tunicamycin V is available in high-purity forms for research purposes. Suppliers often highlight its use in cell culture studies, signal transduction research, and glycobiology. The compound's stability and solubility in DMSO or ethanol make it convenient for experimental protocols. However, researchers must handle it with care, as its inhibitory effects on glycosylation can impact cell viability and require optimized dosing.
Emerging trends in biotechnology and pharmaceutical development have further amplified the relevance of Tunicamycin V. For instance, its potential as an adjuvant therapy in combination with other anticancer agents is under investigation. Moreover, advancements in CRISPR-Cas9 gene editing and organoid models have enabled more precise studies on how Tunicamycin V influences cellular pathways. These developments cater to the growing interest in personalized medicine and targeted therapies.
For researchers sourcing Tunicamycin V, it is essential to verify the compound's purity (typically ≥95% by HPLC) and storage conditions (recommended at -20°C). Its molecular weight (844.89 g/mol) and formula (C₄₀H₆��N₄O₁₆) are often referenced in technical datasheets. As the scientific community continues to explore its applications, Tunicamycin V remains a cornerstone in glycobiology research and drug development pipelines.
In summary, Tunicamycin V (CAS No. 66054-36-2) is a multifaceted compound with broad utility in modern biomedical research. Its ability to modulate glycosylation, induce ER stress, and influence cell death pathways positions it as a critical reagent for studying complex biological processes. With ongoing innovations in life sciences, the significance of Tunicamycin V is expected to grow, offering new avenues for therapeutic interventions and mechanistic discoveries.
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